REACTION_CXSMILES
|
C([Li])(C)(C)C.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH:14]1N(C)CCN1C.C([O:24][B:25](OC(C)C)[O:26]C(C)C)(C)C.Cl.C1C[O:38]CC1>C(OCC)(=O)C>[CH3:6][O:7][C:8]1[C:9]([CH:14]=[O:38])=[C:10]([B:25]([OH:26])[OH:24])[CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C1N(CCN1C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0-5° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −50° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was slowly warmed to 0° C. in 3 hrs
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed ( 2× HCl (1 N), brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried ( sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford yellow crude product which
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase HPLC chromatography
|
Type
|
CUSTOM
|
Details
|
Upon removal of solvent 3-methoxy-2-formylphenylboronic acid
|
Type
|
CUSTOM
|
Details
|
crystallized as a light yellow solid, 1.3 g (yield 75%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C(=C(C=CC1)B(O)O)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |